Clinical Progression-Free Survival Benefit in Advanced Soft-Tissue Sarcoma: Randomized Phase III Data vs. Placebo
In a multinational, randomized, double-blind, placebo-controlled Phase III study (NCT00699517) involving 355 patients with advanced soft-tissue sarcoma after failure of anthracycline and ifosfamide, the addition of ombrabulin to cisplatin significantly improved median progression-free survival (PFS) compared to placebo plus cisplatin [1]. The hazard ratio for progression or death was 0.76 (95% CI: 0.59–0.98; p=0.0302).
| Evidence Dimension | Median Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | 1.54 months (95% CI 1.45–2.69) |
| Comparator Or Baseline | Placebo plus cisplatin: 1.41 months (95% CI 1.38–1.58) |
| Quantified Difference | HR = 0.76 (95% CI 0.59–0.98); p=0.0302 |
| Conditions | Advanced soft-tissue sarcoma; Ombrabulin 25 mg/m² + Cisplatin 75 mg/m² q3w; 44 centers in 10 countries |
Why This Matters
This represents the only randomized Phase III evidence establishing a statistically significant PFS improvement for any VDA in this heavily pretreated sarcoma population, providing a quantitatively defined clinical benchmark for selecting ombrabulin over untested analogs or alternative VDA candidates lacking Phase III data.
- [1] Blay JY, Pápai Z, Tolcher AW, et al. Ombrabulin plus cisplatin versus placebo plus cisplatin in patients with advanced soft-tissue sarcomas after failure of anthracycline and ifosfamide chemotherapy: a randomised, double-blind, placebo-controlled, phase 3 trial. Lancet Oncol. 2015;16(5):531-40. View Source
